molecular formula C13H13N3O2S B2595147 N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1211023-39-0

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2595147
CAS No.: 1211023-39-0
M. Wt: 275.33
InChI Key: HYJHVEJBFYDXSI-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is an organic compound that features both pyridine and thiophene moieties These heterocyclic structures are known for their significant biological and chemical properties

Biochemical Analysis

Biochemical Properties

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain oxidoreductases, potentially modulating their catalytic activities. The compound’s interaction with these enzymes can lead to alterations in redox states within cells, impacting metabolic pathways and cellular homeostasis . Additionally, this compound may interact with transport proteins, affecting the transport of ions and small molecules across cellular membranes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses and inflammation. By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it has been shown to upregulate antioxidant defense genes, thereby enhancing the cell’s ability to counteract oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and activity. This compound has been found to inhibit certain proteases, which play a role in protein degradation and turnover . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings reveal its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can induce long-term changes in cellular metabolism and function, which are evident in both in vitro and in vivo studies. These effects include prolonged activation of antioxidant pathways and sustained inhibition of inflammatory responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for the metabolism of various endogenous and exogenous compounds . By modulating the activity of these enzymes, the compound can influence metabolic flux and alter the levels of key metabolites within the cell. This interaction can have downstream effects on energy production, detoxification processes, and overall cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity. It can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . This localization allows the compound to modulate organelle-specific functions, such as mitochondrial respiration or nuclear gene expression, thereby influencing overall cellular physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the oxalamide group .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various catalysts. The reaction conditions typically involve controlled temperatures and solvents such as toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-pyridin-3-yl-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-7-5-11-4-2-8-19-11)13(18)16-10-3-1-6-14-9-10/h1-4,6,8-9H,5,7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJHVEJBFYDXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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